1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine
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Overview
Description
1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine is a complex organic compound that features a unique combination of functional groups, including a methoxy group, an oxadiazole ring, a benzenesulfonyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The benzenesulfonyl group can be introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base . The final step involves the coupling of the oxadiazole and benzenesulfonyl intermediates with the piperidine ring, which can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine can undergo various types of chemical reactions, including:
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the sulfonyl group can yield a sulfide or thiol derivative .
Scientific Research Applications
1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring and the benzenesulfonyl group are likely to play key roles in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and stability . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group on the piperidine ring.
1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-phenylpiperidine: Similar structure but with a phenyl group instead of a methyl group on the piperidine ring.
Uniqueness
1-[4-Methoxy-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzenesulfonyl]-4-methylpiperidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring and the benzenesulfonyl group provides opportunities for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-[2-methoxy-5-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-4-5-17-19-18(25-20-17)15-12-14(6-7-16(15)24-3)26(22,23)21-10-8-13(2)9-11-21/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQYBQHSHSUMEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)N3CCC(CC3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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